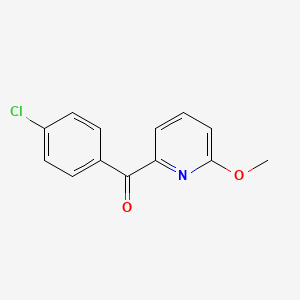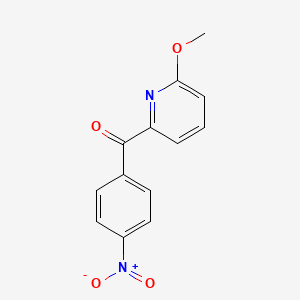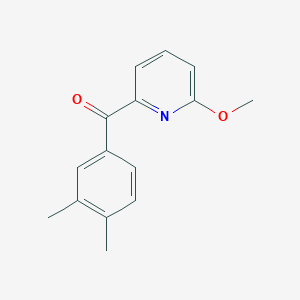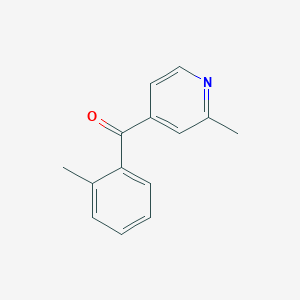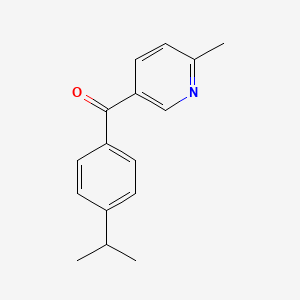
5-(4-Isopropylbenzoyl)-2-methylpyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-(4-Isopropylbenzoyl)-2-methylpyridine” can be deduced from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-(4-Isopropylbenzoyl)” part suggests that a benzoyl group (a benzene ring attached to a carbonyl group) is attached to the 5-position of the pyridine ring. This benzoyl group is substituted at the 4-position with an isopropyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- Imidazopyridine, an important fused bicyclic 5-6 heterocycle, is synthesized from chemicals like 5-(4-Isopropylbenzoyl)-2-methylpyridine. This compound is significant in medicinal chemistry due to its wide range of applications and is also useful in material science because of its structural character (Bagdi, Santra, Monir, & Hajra, 2015).
Application in Material Science
- Mono-cyclometalated Pt(II) complexes featuring 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a compound structurally similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine, have been synthesized. These complexes have applications in electroluminescence, with their structure tailored for enhanced π−π stacking and Pt−Pt distances (Ionkin, Marshall, & Wang, 2005).
Biological and Antimicrobial Activities
- A novel phthalide derivative structurally similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine demonstrated antioxidant activity and DNA binding affinity. It also exhibited potential as a minor groove binder in DNA, which is significant in the field of molecular biology and genetics (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).
Synthesis of Novel Compounds
- Novel 2-amino-3-cyanopyridine derivatives bearing a 5-imidazopyrazole scaffold were synthesized using 5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This study highlights the use of 5-(4-Isopropylbenzoyl)-2-methylpyridine in creating new compounds with potential antibacterial and antitubercular activities (Kalaria, Satasia, Avalani, & Raval, 2014).
Anticancer Agents
- Thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from compounds structurally related to 5-(4-Isopropylbenzoyl)-2-methylpyridine, exhibited promising anticancer activity. This indicates its potential use in developing novel anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).
Electrophoretic Separation Studies
- Methylpyridines, including those similar to 5-(4-Isopropylbenzoyl)-2-methylpyridine, were used to study the relationships between pH and separation in free solution capillary electrophoresis. This research contributes to the understanding of electrophoretic mobility and the influence of molecular structure on separation efficiency (Wren, 1991).
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-5-4-12(3)17-10-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUORZJCUQDARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199818 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylbenzoyl)-2-methylpyridine | |
CAS RN |
1187170-23-5 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



